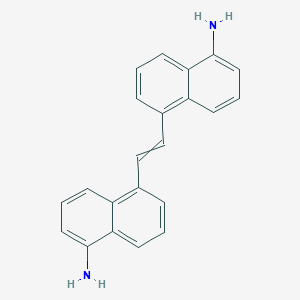![molecular formula C4H10N2O B14366934 N-[2-(Methylamino)ethyl]formamide CAS No. 90784-33-1](/img/structure/B14366934.png)
N-[2-(Methylamino)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Methylamino)ethyl]formamide: is an organic compound with the molecular formula C₄H₁₀N₂O It is a derivative of formamide, where the formyl group is attached to a 2-(methylamino)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method for synthesizing N-[2-(Methylamino)ethyl]formamide involves the direct formylation of 2-(methylamino)ethylamine with formic acid. The reaction typically occurs under mild conditions, with the formic acid acting as both the solvent and the formylating agent.
Reductive Amination: Another method involves the reductive amination of 2-(methylamino)acetaldehyde with formamide. This reaction requires a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation processes, utilizing formic acid or formamide as the formylating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(Methylamino)ethyl]formamide can undergo oxidation reactions, typically resulting in the formation of N-[2-(methylamino)ethyl]formic acid.
Reduction: Reduction of this compound can lead to the formation of 2-(methylamino)ethylamine, especially under the influence of strong reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the formyl group can be replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: N-[2-(methylamino)ethyl]formic acid.
Reduction: 2-(methylamino)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-[2-(Methylamino)ethyl]formamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of formamide derivatives in biological systems.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, serving as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of N-[2-(Methylamino)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The 2-(methylamino)ethyl group can enhance the compound’s solubility and reactivity, facilitating its role in various biochemical and chemical processes.
Comparison with Similar Compounds
N-Methylformamide: Similar in structure but lacks the 2-(methylamino)ethyl group.
N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom, differing in its chemical properties and applications.
Formamide: The simplest formamide derivative, lacking any additional substituents.
Uniqueness: N-[2-(Methylamino)ethyl]formamide is unique due to the presence of both a formyl group and a 2-(methylamino)ethyl group. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where other formamide derivatives may not be as effective.
Properties
CAS No. |
90784-33-1 |
|---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]formamide |
InChI |
InChI=1S/C4H10N2O/c1-5-2-3-6-4-7/h4-5H,2-3H2,1H3,(H,6,7) |
InChI Key |
BPMFZTBKZVLRCW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
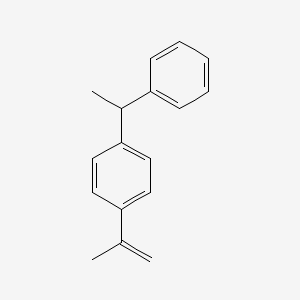
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)

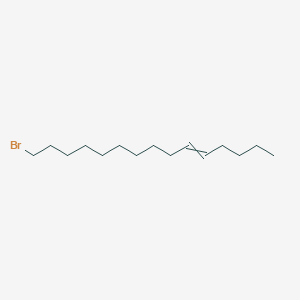
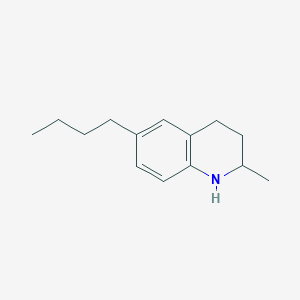
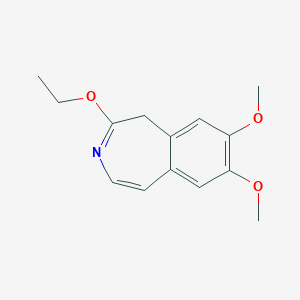
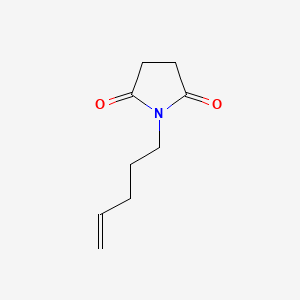


![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
